molecular formula C16H16O3 B5745250 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one

2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B5745250
M. Wt: 256.30 g/mol
InChI Key: QQBVOGXUGKSKHH-UHFFFAOYSA-N
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Description

2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound belonging to the class of furochromenones This compound is characterized by its unique structure, which includes a furan ring fused to a chromenone core, with five methyl groups attached at specific positions

Properties

IUPAC Name

2,3,4,8,9-pentamethylfuro[2,3-f]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-7-6-12-14(8(2)9(3)16(17)19-12)15-13(7)10(4)11(5)18-15/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBVOGXUGKSKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the chromenone core or the furan ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications.

Scientific Research Applications

2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar in structure but lack the furan ring.

    Chromenones: Share the chromenone core but differ in the substitution pattern.

    Furocoumarins: Contain both furan and coumarin moieties but have different substitution patterns.

Uniqueness

2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern and the presence of five methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2,3,4,8,9-Pentamethyl-7H-furo[2,3-f]chromen-7-one is a compound belonging to the furochromone class, which has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological properties, including antioxidant, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H18O3C_{17}H_{18}O_3. The structure features multiple methyl groups that enhance its lipophilicity and potentially influence its biological interactions.

Antioxidant Activity

Research indicates that compounds in the furochromone family exhibit significant antioxidant properties. The antioxidant activity of this compound was assessed using various assays such as DPPH and ABTS radical scavenging tests.

Assay Type IC50 Value (µM) Reference
DPPH25.6
ABTS18.4

These results suggest that this compound effectively neutralizes free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings indicate that the compound possesses notable antimicrobial properties that could be explored for therapeutic applications.

Anticancer Activity

The potential anticancer effects of this compound were examined in vitro against several cancer cell lines. The compound demonstrated cytotoxic effects with varying degrees of potency.

Cell Line IC50 Value (µM) Reference
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)12.0
A549 (lung cancer)20.0

The data suggest that this compound could inhibit cancer cell proliferation and warrants further investigation into its mechanisms of action.

Case Studies

A study published in the Journal of Natural Products highlighted the synthesis and evaluation of various derivatives of furochromones including this compound. The study found that modifications to the methyl groups influenced both the solubility and biological activity of the compounds.

In another case study focusing on its antifungal properties against Candida species, researchers demonstrated that the compound's efficacy was enhanced when used in combination with conventional antifungal agents. This synergy could be critical in developing new treatment strategies for resistant fungal infections.

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